molecular formula C18H14ClNO5 B6022168 N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B6022168
M. Wt: 359.8 g/mol
InChI Key: MTWODQUCZQEIDJ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of methoxy and chloro substituents on the phenyl ring, along with a carboxamide group, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 8-methoxy-2-oxochromene-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid group of 8-methoxy-2-oxochromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of solvents to facilitate the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5/c1-23-14-7-6-11(19)9-13(14)20-17(21)12-8-10-4-3-5-15(24-2)16(10)25-18(12)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWODQUCZQEIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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